(R)-1-(3-(trifluoromethyl)phenyl)ethanol

Description

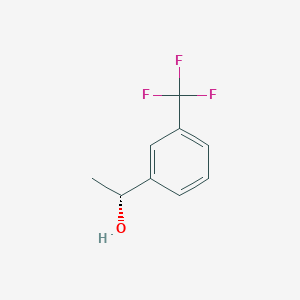

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238620 | |

| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127852-24-8 | |

| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127852-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereoselective Preparation of R 1 3 Trifluoromethyl Phenyl Ethanol

Chemical Synthesis Approaches

Asymmetric Hydrogenation and Transfer Hydrogenation Catalysis

Development of Novel Organometallic Catalysts for Chiral Induction

The pursuit of highly efficient and selective methods for synthesizing chiral alcohols has driven the development of novel organometallic catalysts. These catalysts are central to asymmetric synthesis, creating a chiral environment that directs the formation of one enantiomer over the other.

One approach involves the use of a Manganese complex, [Mn(CO)₂(1)]Br, for the production of (R)-1-(3-(trifluoromethyl)phenyl)ethanol. This chemical method has been reported to achieve a 99% yield and a 97% enantiomeric excess (ee) value from the precursor 3'-(trifluoromethyl)acetophenone (B147564), albeit at a low substrate concentration of 0.5 mM. nih.gov

For the structurally related compound (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, asymmetric transfer hydrogenation using rhodium or ruthenium catalysts has been investigated. google.com Specific rhodium catalysts mentioned for this transformation include bis((pentamethylcyclopentadienyl)rhodium chloride) and bis((cyclopentadienyl)rhodium chloride). google.com These catalytic systems, often paired with chiral ligands, facilitate the stereoselective reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, providing an efficient route to the chiral alcohol. google.com The development of such catalysts is crucial for large-scale manufacturing, offering a practical alternative to methods that may require expensive or difficult-to-handle reagents. google.com

Enantioselective Reduction of Precursor Ketones

A primary strategy for producing this compound and its analogs is the enantioselective reduction of the corresponding prochiral ketones. This involves converting the ketone's carbonyl group into a hydroxyl group, creating a new stereocenter with a specific (R) or (S) configuration.

The asymmetric reduction of 3'-(trifluoromethyl)acetophenone is a direct route to this compound. Various catalytic systems have been developed to achieve high enantioselectivity.

Organometallic catalysis provides a powerful tool for this transformation. For instance, the use of a [Mn(CO)₂(1)]Br catalyst has demonstrated high efficiency, yielding the desired (R)-alcohol with 99% conversion and 97% ee. nih.gov Another established chemical approach involves the use of borane (B79455) reagents in the presence of chiral oxazaborolidine catalysts, commonly known as CBS catalysts. researchgate.netmdpi.com This method is known for its predictable stereochemistry and high enantioselectivity in the reduction of various ketones. researchgate.net

Biocatalytic methods, utilizing enzymes like carbonyl reductases, offer a green and highly selective alternative. A carbonyl reductase from Kluyveromyces thermotolerans has been reported to reduce 10 mM of 3'-(trifluoromethyl)acetophenone with quantitative conversion and an enantiomeric excess greater than 99%. nih.gov Similarly, recombinant E. coli cells expressing a carbonyl reductase have been successfully used for this reduction, achieving over 99.9% ee. nih.govnih.gov

Table 1: Comparison of Catalytic Methods for the Reduction of 3'-(trifluoromethyl)acetophenone

| Catalyst/Biocatalyst | Substrate Concentration | Conversion/Yield | Enantiomeric Excess (ee) |

| [Mn(CO)₂(1)]Br | 0.5 mM | 99% | 97% (R) |

| Carbonyl Reductase (K. thermotolerans) | 10 mM | Quantitative | >99% (R) |

| Recombinant E. coli (LXCAR-S154Y) | 200 mM | 91.5% | >99.9% (R) |

The synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a key intermediate for the NK-1 receptor antagonist Aprepitant, is achieved through the enantioselective reduction of 3,5-bis(trifluoromethyl)acetophenone. researchgate.netnih.gov

Chemical methods, such as asymmetric transfer hydrogenation, have been developed using rhodium and ruthenium catalysts in the presence of an alcohol. google.com This process provides the target chiral alcohol in high yield and enantiomeric purity. google.com

Enzymatic and whole-cell biocatalytic routes are particularly effective. researchgate.net A carbonyl reductase (KR01) from Leifsonia sp. S749, expressed in E. coli, has been used to reduce 3,5-bis(trifluoromethyl)acetophenone at very high substrate concentrations (600 g/L), achieving a 98.3% conversion and >99.9% ee for the (R)-alcohol. nih.gov Immobilized ketoreductases (KREDs) have also been employed, demonstrating high activity and stability in organic solvents and allowing for reuse. researchgate.netacs.org For example, an immobilized KRED synthesized the (R)-alcohol in 98% yield with >99% ee in a hexanes/isopropanol (B130326)/water solvent system. acs.org

Whole-cell biotransformations with various microorganisms have been explored. Leifsonia xyli HS0904 was used to catalyze the reduction, achieving a 62% yield and 99.4% ee under optimized conditions. nih.govresearchgate.net Other organisms like Burkholderia cenocepacia and Lactobacillus kefiri have also been utilized to produce the desired (R)-enantiomer with excellent enantioselectivity. researchgate.net

Chemoenzymatic and Integrated Synthetic Strategies

To enhance the efficiency, sustainability, and cost-effectiveness of producing this compound, researchers often develop chemoenzymatic and integrated synthetic strategies. These approaches combine the best features of chemical and biological catalysis or integrate multiple process improvements into a single system.

An example of an integrated strategy is the improvement of whole-cell biotransformations through medium engineering. In the synthesis of this compound using recombinant E. coli, the productivity was significantly enhanced by creating a novel reaction medium. nih.govnih.gov This system incorporated the surfactant Tween-20, which increased the substrate's solubility fourfold compared to a standard buffer solution. nih.govnih.gov Furthermore, the addition of a natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride and lysine (B10760008) (ChCl:Lys) further boosted biocatalytic efficiency. nih.gov This integrated approach allowed the reaction to proceed at a high substrate concentration (200 mM), achieving a product yield of 91.5%, the highest reported for this specific biotransformation. nih.govnih.gov This combined strategy of using both a surfactant and a NADES showcases an effective integrated method for enhancing biocatalytic processes for chiral alcohol synthesis. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. The high stereoselectivity of enzymes and whole-cell systems allows for the production of optically pure alcohols under mild reaction conditions.

Whole-Cell Biotransformation for Enantioselective Production

Whole-cell biotransformation is a particularly effective strategy for synthesizing this compound. This method utilizes intact microbial cells, which contain the necessary enzymes (such as carbonyl reductases) and cofactor regeneration systems, eliminating the need for costly enzyme purification and the external addition of cofactors like NADPH.

An efficient whole-cell-catalyzed process was developed using recombinant Escherichia coli BL21(DE3) cells. nih.gov These cells were engineered to express a specific carbonyl reductase variant (LXCAR-S154Y), which demonstrated the ability to reduce 3'-(trifluoromethyl)acetophenone to this compound with an exceptionally high enantiomeric excess of over 99.9%. nih.govnih.gov

To overcome the low aqueous solubility of the substrate and enhance productivity, the reaction conditions were extensively optimized. The introduction of 0.6% (w/v) Tween-20 into the reaction medium was found to significantly boost the bioreduction. nih.govnih.gov The process was further improved by the inclusion of a natural deep eutectic solvent (NADES), specifically a 1:1 molar ratio of choline chloride to lysine. nih.gov Under the optimal conditions—which included 4% (w/v) ChCl:Lys, 12.6 g/L (dry cell weight) of recombinant E. coli cells, at pH 7.0 and 30°C—a 91.5% product yield was achieved at a high substrate concentration of 200 mM after 18 hours. nih.govnih.gov This represents a highly effective and productive biotransformation process for the synthesis of this valuable chiral alcohol. nih.govnih.gov

Table 2: Optimized Conditions for Whole-Cell Biotransformation of 3'-(trifluoromethyl)acetophenone

| Parameter | Optimal Value |

| Biocatalyst | Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y |

| Cell Concentration (DCW) | 12.6 g/L |

| Substrate Concentration | 200 mM |

| Additive 1 (Surfactant) | 0.6% (w/v) Tween-20 |

| Additive 2 (NADES) | 4% (w/v) Choline Chloride:Lysine (1:1) |

| pH | 7.0 |

| Temperature | 30 °C |

| Reaction Time | 18 h |

| Product Yield | 91.5% |

| Enantiomeric Excess (ee) | >99.9% |

Recombinant Escherichia coli Strains for Carbonyl Reductase Expression

Whole-cell biocatalysis using recombinant Escherichia coli has emerged as an effective and attractive method for producing (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.govnih.gov This approach offers high stereoselectivity and operates under mild reaction conditions, eliminating the need for expensive coenzymes that are typically required in isolated enzyme systems. nih.gov By expressing a specific carbonyl reductase in E. coli, researchers have developed a robust system for the asymmetric reduction of the precursor, 3'-(trifluoromethyl)acetophenone, to the desired (R)-alcohol with high enantiomeric excess. nih.govnih.gov

To enhance the efficiency of the biocatalytic process, genetic engineering techniques have been employed to develop improved enzyme variants. A notable example is the recombinant E. coli BL21(DE3) strain engineered to express the pET28a(+)-LXCAR-S154Y variant of carbonyl reductase. nih.govresearchgate.net This specific S154Y mutant, derived from Leifsonia xyli carbonyl reductase (LXCAR), demonstrates superior performance in catalyzing the reduction of 3'-(trifluoromethyl)acetophenone. nih.govnih.gov The engineered strain successfully produces (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) greater than 99.9%. nih.govnih.govresearchgate.net The S154Y mutation has been shown to confer higher catalytic activity toward the substrate compared to the wild-type enzyme. nih.gov

The efficiency of the whole-cell bioreduction is highly dependent on key reaction parameters. nih.gov Systematic investigation has identified the optimal conditions for maximizing the yield of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using the recombinant E. coli system.

The ideal pH for the asymmetric reduction was found to be 7.5, with the highest product yields achieved at this level. nih.gov The optimal temperature for the reaction is 30°C; yields tend to decrease at temperatures above this point. nih.gov In a combined system containing surfactants and Natural Deep Eutectic Solvents (NADES), the optimal conditions were slightly adjusted to a pH of 7.0, a temperature of 30°C, and an agitation speed of 200 rpm for a reaction time of 18 hours. nih.govresearchgate.net

Optimal Bioreduction Conditions for (R)-1-[3-(trifluoromethyl)phenyl]ethanol Synthesis

| Parameter | Optimal Value (Buffer System) | Optimal Value (Tween-20/NADES System) | Reference |

|---|---|---|---|

| pH | 7.5 | 7.0 | nih.gov |

| Temperature | 30°C | 30°C | nih.gov |

| Agitation Speed | Not Specified | 200 rpm | nih.gov |

| Reaction Time | 21 h | 18 h | nih.gov |

A significant challenge in the biotransformation of 3'-(trifluoromethyl)acetophenone is its poor solubility in aqueous media. To overcome this limitation, medium engineering strategies have been successfully implemented. The introduction of the non-ionic surfactant Tween-20 into the reaction medium has been shown to boost the bioreduction process. nih.gov At an optimal concentration of 0.6% (w/v), Tween-20 increased the solubility of the substrate by 1.7-fold, leading to a product yield of 82.6%, a notable improvement from the 74.1% yield in a neat buffer system. nih.gov

Effect of Medium Additives on Bioreduction Yield

| Medium Composition | Substrate Concentration | Product Yield | Reference |

|---|---|---|---|

| Neat Buffer | 200 mM | 74.1% | nih.gov |

| 0.6% (w/v) Tween-20 | 200 mM | 82.6% | nih.gov |

| Tween-20/ChCl:Lys (NADES) | 200 mM | 91.5% | nih.gov |

For industrial applicability, the biocatalytic process must be efficient at high substrate concentrations. Studies have shown that the optimal cell concentration is dependent on the substrate loading. For a 100 mM substrate concentration, 8.6 g (dry cell weight)/L of recombinant E. coli cells is preferred, whereas for a higher substrate loading of 200 mM, a cell concentration of 17.6 g (DCW)/L is required to achieve optimal results. nih.gov Under optimized buffer conditions, a 93.8% yield was obtained at a 100 mM substrate concentration, while the yield was 74.1% at 200 mM, demonstrating the system's robustness at increased substrate loads. nih.gov The use of whole-cell catalysts helps in retaining metabolic activity and facilitates the necessary cofactor regeneration for the reductive process. nih.gov

Application of Diverse Microbial Strains for Stereospecific Reduction

While recombinant E. coli shows excellent performance, various other microbial strains have been screened for their ability to asymmetrically reduce 3'-(trifluoromethyl)acetophenone. However, many of these strains predominantly produce the (S)-isomer of the alcohol. nih.gov Strains such as Candida tropicalis have been used for the reduction of similar substrates like 3,5-bis(trifluoromethyl)acetophenone, indicating the potential of this genus in stereoselective reductions. nih.govresearchgate.netmdpi.com Research has also identified a novel bacterial strain, Leifsonia xyli HS0904, which exhibits R-stereospecific carbonyl reductase activity for the reduction of 3,5-bis(trifluoromethyl) acetophenone. nih.gov The exploration of diverse microorganisms, including species of Penicillium, Geotrichum, Rhodococcus, and Microbacterium, continues to be an area of interest for identifying novel biocatalysts for the synthesis of chiral alcohols. researchgate.netijstr.org

Investigation of Co-Substrate and Coenzyme Regeneration Systems in Whole-Cell Catalysis

The reduction of a ketone to an alcohol is a cofactor-dependent reaction, typically requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.net A major advantage of whole-cell catalysis is the inherent ability of the cell to regenerate these expensive cofactors, thus obviating the need for their external addition. nih.gov The regeneration process is fueled by a co-substrate.

Several co-substrates have been evaluated for their effectiveness in the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. While the reaction yields only 0.8% product without a co-substrate, the addition of various co-substrates significantly improves the yield. nih.gov For related reductions, co-substrates like glucose and isopropanol are commonly used to facilitate the regeneration of NAD(P)H. nih.govresearchgate.net For instance, glucose can be oxidized by glucose dehydrogenase, which is often co-expressed with the primary reductase, to regenerate NADPH. researchgate.net This integrated system ensures a continuous supply of the reduced cofactor, driving the primary reaction towards the desired product. nih.govmdpi.com

Development of Bienzyme Cascade Systems (e.g., Integration of R-ω-Transaminase and Alcohol Dehydrogenase)

Bienzyme cascade systems represent a sophisticated approach in biocatalysis, where multiple enzymatic reactions are conducted in a single pot to improve efficiency and shift reaction equilibria. In the context of producing chiral compounds from ketones, a cascade involving an R-ω-transaminase and an alcohol dehydrogenase (ADH) has been developed. nih.gov Although often applied to the synthesis of chiral amines, the principle demonstrates the utility of coupled enzyme systems.

Isolated Enzyme Catalysis for High Enantiopurity

The use of isolated enzymes offers a direct and highly specific route to enantiopure compounds. By avoiding the complexities of cellular metabolism present in whole-cell systems, reactions with isolated enzymes can lead to cleaner product profiles and simpler downstream processing. Ketoreductases, lipases, and alcohol dehydrogenases are primary examples of enzymes employed for these precise transformations.

Ketoreductase-Mediated Bioreduction

Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, making them ideal for producing compounds like this compound. frontiersin.orgrsc.org The synthesis of this compound has been successfully achieved via the bioreduction of its precursor, 3'-(trifluoromethyl)acetophenone, using a recombinant E. coli whole-cell system expressing a carbonyl reductase. nih.gov This biotransformation can achieve excellent enantiomeric excess (ee) of over 99.9%. nih.gov

To drive the reaction, a co-substrate such as glucose or isopropanol is typically required to facilitate the regeneration of the essential cofactor, NAD(P)H. nih.govrsc.org The efficiency of these reactions can be significantly enhanced through medium engineering, for instance, by adding surfactants like Tween-20 to improve substrate solubility. nih.gov

| Biocatalyst | Substrate | Reaction System | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Recombinant E. coli expressing Carbonyl Reductase | 3'-(trifluoromethyl)acetophenone (200 mM) | Aqueous system with Tween-20 and Choline chloride:lysine (NADES) | 91.5% | >99.9% |

Data sourced from a study on the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

A significant challenge in the industrial application of isolated enzymes is their often-limited stability and the difficulty in recovering them from the reaction mixture. rsc.org Enzyme immobilization provides a robust solution to these issues by confining the enzyme to a solid support material. nih.gov Covalent binding to a resin, such as an amino-epoxyfunctionalised polymethacrylate (B1205211) resin (e.g., EC-HFA), is a common and effective technique. acs.orgresearchgate.net

This method involves forming stable covalent bonds between the enzyme and the support, which can prevent enzyme leaching and enhance its structural rigidity. rsc.org This increased rigidity often translates to improved tolerance against organic solvents and thermal denaturation. acs.orgresearchgate.net Furthermore, co-immobilization of the primary enzyme (e.g., a ketoreductase) with an auxiliary enzyme, such as glucose dehydrogenase for cofactor regeneration, can be achieved. rsc.orgmdpi.com This creates a self-sufficient and reusable biocatalyst system, streamlining the process and reducing costs. mdpi.com

The use of non-aqueous solvent systems can be advantageous for biocatalytic reactions, particularly when dealing with substrates that have poor water solubility. acs.org Immobilized enzymes often exhibit superior performance and stability in such environments compared to their free counterparts. acs.orgresearchgate.net

For example, an immobilized ketoreductase has been successfully used for the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a close structural analog of the target compound, in a biphasic system. acs.org The reaction, performed in a mixture of hexanes, isopropanol (IPA), and water, demonstrated high conversion and excellent enantioselectivity. acs.orgacs.org The immobilized enzyme could be easily recovered by simple filtration and reused for multiple batch cycles with minimal loss of activity, showcasing the practical benefits of this approach. acs.org

| Substrate | Immobilized Enzyme | Solvent System | Conversion | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | Ketoreductase P1B2 on EC-HFA resin | 50% Hexanes / 40% IPA / 10% Water | >99% | 98% | >99% |

Data from the synthesis of a key chiral intermediate using an immobilized ketoreductase. acs.orgacs.org

Lipase-Catalyzed Kinetic Resolution (e.g., Candida antarctica Lipase-B)

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. mdpi.com Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are exceptionally effective and versatile biocatalysts for the kinetic resolution of racemic secondary alcohols. inrae.frrsc.org

In this process, a racemic mixture of 1-(3-(trifluoromethyl)phenyl)ethanol (B1295204) is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of CALB. mdpi.comrsc.org The lipase will preferentially acylate one enantiomer (typically the S-enantiomer), leaving the other (R)-enantiomer unreacted. The reaction can be stopped at or near 50% conversion, allowing for the separation of the unreacted (R)-alcohol from the newly formed (S)-ester, both with high enantiomeric purity. mdpi.com Immobilized forms of CALB, such as the commercial preparation Novozym 435, are frequently used to simplify catalyst recovery and reuse. nih.gov

Alcohol Dehydrogenase Applications for Stereospecific Transformations

Alcohol dehydrogenases (ADHs) are another important class of oxidoreductases that catalyze the reversible oxidation of alcohols to ketones or aldehydes. nih.gov For synthetic purposes, they are often used in the reductive direction to produce chiral alcohols from prochiral ketones with high stereospecificity. nih.gov

ADHs with anti-Prelog stereopreference are particularly valuable as they can produce (R)-alcohols, which may be less accessible with other common biocatalysts. nih.gov For instance, an ADH from Lactobacillus kefir has been used for the asymmetric reduction of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, yielding the corresponding (R)-alcohol with excellent enantiopurity. nih.gov This demonstrates the potential of ADHs for the direct and highly selective synthesis of this compound from its ketone precursor. These enzymes often exhibit a broad substrate scope and can be highly resistant to organic solvents, making them robust catalysts for industrial applications. mlbke.com

Photoenzyme-Catalyzed Hydrogenation Systems and Bioinorganic Hybrid Materials

The convergence of photocatalysis and biocatalysis has given rise to innovative photoenzymatic systems for asymmetric synthesis. These systems harness light energy to drive enzymatic reactions, offering a green and efficient route to chiral molecules like this compound. A notable advancement in this area is the development of bioinorganic hybrid materials that facilitate the enantioselective hydrogenation of the corresponding ketone, 3'-(trifluoromethyl)acetophenone.

One such system employs a biohybrid photocatalytic setup engineered with cross-linked enzymes (CLEs) and titanium dioxide (TiO₂) nanotubes. nih.govacs.org In a similar synthesis for the structurally related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, TiO₂ nanotubes, in the presence of a rhodium complex (Cp*Rh(bpy)), act as a photosensitizer to regenerate the nicotinamide adenine dinucleotide phosphate (NADP⁺) cofactor to its reduced form, NADPH. nih.govacs.org This in situ regeneration of NADPH is crucial as it provides the necessary hydrides for the alcohol dehydrogenase (ADH) to reduce the ketone substrate to the chiral alcohol.

The process can be conceptualized as follows:

Visible or near-infrared light excites the TiO₂ nanotubes. nih.govtudelft.nl

The excited TiO₂, in conjunction with the rhodium complex, facilitates the transfer of electrons and protons (from water) to NADP⁺, regenerating NADPH. nih.govacs.org

The alcohol dehydrogenase, in the form of robust and reusable CLEs, then utilizes the regenerated NADPH to stereoselectively reduce 3'-(trifluoromethyl)acetophenone to this compound. nih.govacs.org

This bioinorganic hybrid approach offers several advantages, including the use of water as a hydrogen source, high enantioselectivity often exceeding 99% ee, and excellent reusability of the catalyst system. acs.org Research on similar systems has demonstrated that these biohybrid materials can retain a significant portion of their initial catalytic activity even after multiple cycles. acs.org

Table 1: Performance of a Biohybrid Photocatalytic System for Chiral Alcohol Synthesis

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reusability |

|---|---|---|---|---|---|

| CLEs-TiO₂-Cp*Rh(bpy) | 3,5-bis(trifluoromethyl)acetophenone | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | 41.2% | >99.9% | ~95% activity after reuse |

Note: Data is based on the synthesis of a structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, as a model for the potential application to this compound. nih.govacs.org

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution remains a widely practiced and effective strategy for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture of 1-(3-(trifluoromethyl)phenyl)ethanol into its individual (R) and (S) enantiomers.

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. jocpr.com In the context of producing this compound, EKR typically involves the enantioselective acylation of the racemic alcohol.

Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. scielo.br The principle of lipase-catalyzed kinetic resolution is the differential rate of reaction for the two enantiomers. For instance, in the presence of an acyl donor like vinyl acetate, a lipase may selectively acylate the (S)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol at a much faster rate than the (R)-enantiomer. scielo.br

This results in a reaction mixture containing the acylated (S)-enantiomer, (S)-1-(3-(trifluoromethyl)phenyl)acetate, and the unreacted (R)-enantiomer, this compound. These two compounds, having different chemical properties, can then be separated by conventional methods such as column chromatography. The desired (R)-alcohol is thus isolated with high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. jocpr.com

A study on the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol employed recombinant E. coli cells containing a carbonyl reductase for the bioreduction of 3'-(trifluoromethyl)acetophenone. This enzymatic reduction yielded the (R)-alcohol with an enantiomeric excess greater than 99.9%. nih.gov While this is an asymmetric synthesis rather than a resolution, the high stereoselectivity of the enzyme highlights the potential for enzymes to be used in the kinetic resolution of the racemic alcohol as well.

Table 2: Key Parameters in Enzymatic Kinetic Resolution of Racemic Alcohols

| Parameter | Description | Significance |

|---|---|---|

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Determines the enantioselectivity and reaction rate. |

| Acyl Donor | Reagent that provides the acyl group for esterification. | Choice can influence reaction rate and ease of work-up. |

| Solvent | Reaction medium. | Affects enzyme activity, stability, and solubility of substrates. |

| Temperature | Reaction temperature. | Influences enzyme activity and stability. |

| Enantiomeric Ratio (E) | A measure of the enzyme's selectivity. | A high E value is crucial for achieving high enantiomeric excess. |

The formation of diastereomeric salts is a classical and industrially significant method for resolving racemic mixtures of chiral compounds that possess acidic or basic functional groups. wikipedia.org For a chiral alcohol like 1-(3-(trifluoromethyl)phenyl)ethanol, this method would first require its derivatization to introduce an acidic or basic handle, for example, by conversion to a phthalic acid half-ester.

The general procedure involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction transforms the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic 1-(3-(trifluoromethyl)phenyl)ethanol, one could envision the following steps:

Reaction of the racemic alcohol with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form the corresponding racemic half-ester.

Reaction of the racemic half-ester with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine) to form a mixture of two diastereomeric salts. wikipedia.org

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent.

The crystallized diastereomeric salt is then separated by filtration.

Finally, the desired enantiomer of the half-ester is recovered by treatment with an acid, followed by hydrolysis to yield the enantiomerically pure this compound.

Crystallization-induced asymmetric transformation (CIAT) is an advanced modification of this technique. CIAT is applicable when the stereocenter of the target molecule is labile and can undergo racemization in solution. In such a scenario, as the less soluble diastereomer crystallizes out of the solution, the dissolved diastereomer, which is in equilibrium with its epimer, will continuously convert to the less soluble form to maintain the equilibrium. This dynamic process can theoretically lead to a yield of the desired enantiomer approaching 100%, a significant advantage over classical resolution methods.

Table 3: Common Chiral Resolving Agents for Diastereomeric Salt Formation

| Class of Racemate to be Resolved | Examples of Chiral Resolving Agents |

|---|---|

| Racemic Acids | (R)- or (S)-1-Phenylethylamine, Brucine, Strychnine, Quinine |

| Racemic Bases | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Racemic Alcohols (after derivatization) | Chiral acids or bases depending on the derivative formed. |

Advanced Analytical and Spectroscopic Methodologies in Research on R 1 3 Trifluoromethyl Phenyl Ethanol

Precise Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

The enantiomeric excess (ee) is a critical quality attribute for chiral compounds, quantifying the excess of one enantiomer over the other. Various analytical techniques are employed to accurately determine the ee of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

Method Development and Validation for Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers in volatile and semi-volatile compounds. chromatographyonline.com The development of a robust chiral GC method for this compound involves the careful selection of a chiral stationary phase (CSP) and optimization of chromatographic conditions.

Method development often begins with screening various commercially available chiral columns. For the analysis of chiral alcohols like this compound, cyclodextrin-based CSPs are frequently employed. gcms.czresearchgate.net These phases, such as those derived from beta-cyclodextrin, offer excellent enantioselectivity for a wide range of chiral compounds. gcms.czresearchgate.net A study detailing the biotransformation of 3'-(trifluoromethyl)acetophenone (B147564) to this compound utilized a chiral CP-Chirasil-Dex CB column for quantifying the product and determining its enantiomeric excess. nih.gov The method demonstrated successful separation of the (R) and (S) enantiomers with distinct retention times. nih.gov

Validation of the developed GC method is crucial to ensure its reliability and accuracy. This process typically involves assessing parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). The table below illustrates typical parameters evaluated during method validation.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

A study on the separation of other chiral compounds using a chiral GC method reported detection and quantification limits in the mg/L range, highlighting the sensitivity of the technique.

Application of Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the enantioseparation of non-volatile or thermally labile compounds. sigmaaldrich.comsigmaaldrich.com For this compound, chiral HPLC offers a versatile and high-resolution separation method.

The selection of the chiral stationary phase is paramount in chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for a broad range of chiral separations. sigmaaldrich.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for the enantiomers.

Method development in chiral HPLC involves optimizing the mobile phase composition, which can significantly impact selectivity and resolution. chromatographyonline.com Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the analyte's properties and the selected CSP. For instance, a screening protocol for chiral primary amines compared supercritical fluid chromatography (SFC) with normal-phase and polar organic modes of HPLC, demonstrating the importance of mobile phase optimization for achieving baseline separation. chromatographyonline.com

Utility of Optical Rotation Measurements in Stereochemical Assessment

Optical rotation is a fundamental property of chiral molecules that can be used to assess stereochemical purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

While not a separative technique like chromatography, optical rotation provides a rapid and non-destructive method to determine the enantiomeric composition of a sample if the specific rotation of the pure enantiomer is known. The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) * 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. The determination of the absolute configuration of products can be achieved by comparing their optical rotation values with literature data. researchgate.net

Structural Elucidation and Confirmation in Research Contexts

Beyond determining enantiomeric purity, confirming the chemical structure and stereochemistry of this compound is essential. Advanced spectroscopic techniques provide detailed molecular information to achieve this.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researcher.life For chiral compounds like this compound, advanced NMR techniques can provide crucial information for stereochemical assignment.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the connectivity of atoms within the molecule. In a study on the synthesis of this compound, both ¹H and ¹³C NMR spectra were determined to confirm the product's structure. nih.gov

For determining the absolute configuration, chiral derivatizing agents (CDAs) are often employed in NMR studies. nih.gov The reaction of a chiral alcohol with a CDA, such as Mosher's acid, produces diastereomers that exhibit distinct chemical shifts in their NMR spectra, allowing for the assignment of the absolute configuration. researcher.life Furthermore, ¹⁹F NMR can be a particularly useful technique for compounds containing trifluoromethyl groups, as the fluorine nucleus is highly sensitive and can provide clear signals for analysis. nih.gov

High-Resolution Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govresearchgate.net This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

HRMS can be coupled with chromatographic techniques like GC or HPLC (GC-HRMS or LC-HRMS) to provide both separation and high-accuracy mass data. This combination is invaluable for identifying and characterizing impurities and byproducts in a sample. The high mass accuracy of HRMS allows for the calculation of the molecular formula from the measured mass-to-charge ratio (m/z), providing a high degree of confidence in the compound's identity. nih.gov For example, research on polyfluorinated substances has demonstrated the power of HPLC coupled with high-resolution mass spectrometry for identifying and characterizing complex mixtures. unimi.it

Chromatographic Purification Strategies in Preparative Scale Research (e.g., Silica (B1680970) Gel Column Chromatography)

In the synthesis of this compound, achieving high purity is paramount, particularly for its application as a chiral building block. Preparative scale purification is therefore a critical step, with silica gel column chromatography being a widely employed and effective technique. This method separates the target compound from impurities based on differential adsorption to the stationary phase and solubility in the mobile phase.

Detailed research findings indicate that silica gel chromatography is highly effective for purifying compounds structurally similar to this compound. For instance, its regioisomer, (R)-1-(2-trifluoromethyl-phenyl)-ethanol, has been successfully purified using this method. rsc.org In a typical preparative scale separation, a slurry of silica gel in a non-polar solvent is packed into a glass column. The crude reaction mixture containing this compound is then loaded onto the top of the silica gel bed.

The separation is achieved by eluting the column with a carefully selected solvent system, known as the mobile phase. The choice of mobile phase is crucial for achieving optimal separation. A common approach involves using a binary solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the mobile phase is optimized to ensure that the desired compound travels through the column at an appropriate rate, allowing for its separation from less polar and more polar impurities.

For the purification of the closely related (R)-1-(2-trifluoromethyl-phenyl)-ethanol, a mobile phase consisting of petroleum ether and ethyl acetate in a 10:1 ratio was utilized. rsc.org This solvent system allows for the effective elution of the target alcohol while retaining more polar impurities on the silica gel. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

The efficiency of the purification is determined by factors such as the quality and particle size of the silica gel, the dimensions of the column, the flow rate of the mobile phase, and the loading of the crude material. In preparative work, a balance must be struck between achieving high purity and maximizing the throughput. The following interactive data table summarizes typical parameters for the preparative scale purification of a compound analogous to this compound using silica gel column chromatography.

Interactive Data Table: Parameters for Preparative Silica Gel Column Chromatography

| Parameter | Description | Typical Value/Selection |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | The solvent or solvent mixture that flows through the stationary phase, carrying the sample with it. | Petroleum Ether / Ethyl Acetate |

| Solvent Ratio | The volumetric ratio of the components in the mobile phase. | 10:1 |

| Elution Mode | The technique used to pass the mobile phase through the column. | Isocratic (constant solvent composition) |

| Yield | The percentage of the desired compound recovered after purification relative to the amount in the crude mixture. | >95% (as demonstrated with a close analog) rsc.org |

| Purity (ee) | The enantiomeric excess, a measure of the stereochemical purity of the chiral compound. | >99% (as demonstrated with a close analog) rsc.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Asymmetric Chemical Catalysis

Asymmetric transfer hydrogenation (ATH) stands out as a prominent chemical method for the stereoselective reduction of prochiral ketones like 3'-(trifluoromethyl)acetophenone (B147564) to the corresponding chiral alcohol. This process typically employs transition metal catalysts, such as those based on ruthenium or rhodium, complexed with chiral ligands.

The high degree of stereoselectivity achieved in asymmetric transfer hydrogenation is governed by the precise interactions between the chiral catalyst and the substrate within the transition state. For catalysts of the Noyori-type, which are widely used for ketone reduction, the mechanism involves an outer-sphere hydrogen transfer. The stereochemical outcome is dictated by the formation of a well-organized, six-membered transition state.

Key interactions that control the enantioselectivity include:

CH/π Interactions: The aryl group of the ketone substrate (the trifluoromethyl-substituted phenyl ring) preferentially orients itself to engage in a stabilizing CH/π interaction with the η6-arene ring of the catalyst. This interaction positions the substrate in a specific conformation relative to the chiral diamine ligand.

Steric Repulsion: The chiral ligand creates a sterically demanding environment. The substituents on the ketone (the methyl and trifluoromethylphenyl groups) arrange themselves to minimize steric hindrance with the bulky groups on the ligand, favoring one specific approach to the metal-hydride bond.

This combination of attractive and repulsive non-covalent interactions locks the substrate into a favored geometry for hydride transfer, leading to the preferential formation of one enantiomer over the other.

The accepted mechanism for asymmetric transfer hydrogenation with Noyori-type catalysts involves a concerted, outer-sphere transfer of a hydride from the metal center and a proton from the amine ligand of the catalyst to the carbonyl carbon and oxygen of the substrate, respectively. Isopropanol (B130326) often serves as the terminal reductant, regenerating the active metal-hydride species in the presence of a base.

The catalytic cycle can be summarized as follows:

Activation of the precatalyst to form a 16-electron metal complex.

Reaction with a hydrogen donor, typically isopropanol, to form an 18-electron metal-hydride species.

Formation of the aforementioned six-membered pericyclic transition state involving the metal-hydride, the amine proton of the ligand, and the carbonyl group of the 3'-(trifluoromethyl)acetophenone substrate.

Transfer of the hydride to the electrophilic carbonyl carbon and the proton to the carbonyl oxygen, yielding the (R)-alcohol and regenerating the 16-electron catalyst.

Kinetic studies on analogous ketone reductions support this mechanism, where the rate is dependent on the concentrations of the catalyst, substrate, and hydrogen donor. The stability of the transition state is the key determinant of both the reaction rate and the high enantioselectivity observed.

Biochemical Mechanism of Biocatalytic Transformations

The biocatalytic reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-(3-(trifluoromethyl)phenyl)ethanol is achieved with high enantiomeric excess using whole-cell biocatalysts or isolated enzymes, primarily carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source.

The stereoselectivity of carbonyl reductases is determined by the three-dimensional architecture of the enzyme's active site, which contains a binding pocket for the substrate and the nicotinamide cofactor. The substrate is oriented in a highly specific manner through interactions with key amino acid residues, ensuring that the hydride transfer from the cofactor occurs to only one face of the prochiral carbonyl group (the Re-face in this case), leading to the (R)-alcohol.

Rational design and directed evolution have been employed to improve the activity and efficiency of these enzymes. By identifying key residues in the substrate-binding pocket, site-directed mutagenesis can be used to alter the enzyme's properties. For instance, studies on the closely related carbonyl reductase from Leifsonia xyli (LXCAR) for the reduction of a similar substrate, 3,5-bis(trifluoromethyl)acetophenone, revealed that a single point mutation, S154Y, significantly enhances catalytic activity. nih.gov

Despite the successful use of various carbonyl reductases for the synthesis of this compound, detailed kinetic parameters (Km and kcat) for enzymes acting specifically on 3'-(trifluoromethyl)acetophenone are not extensively reported in the reviewed scientific literature.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| Data not available in the reviewed literature for the specified substrate. |

Research has focused on enhancing cell membrane permeability and substrate solubility to overcome this limitation. The addition of surfactants or the use of co-solvent systems has proven effective. For example, in the biotransformation using recombinant E. coli cells, the addition of the surfactant Tween-20 or the use of a natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride and lysine (B10760008) (ChCl:Lys) significantly improved the reaction yield. nih.gov

These additives are believed to function by:

Increasing Substrate Solubility: Surfactants can form micelles that encapsulate the hydrophobic substrate, increasing its concentration in the aqueous reaction medium.

Enhancing Membrane Permeability: The additives can interact with the cell membrane, altering its structure to facilitate the passive diffusion of the substrate into the cytoplasm.

The table below summarizes research findings on the effect of different additives on the whole-cell biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.

| Biocatalyst | Additive/System | Substrate Conc. (mM) | Yield (%) | Key Finding |

|---|---|---|---|---|

| Recombinant E. coli | Aqueous Buffer | 50 | ~55 | Baseline conversion is limited by low substrate solubility. |

| Recombinant E. coli | 0.6% (w/v) Tween-20 | 200 | ~80 | Tween-20 increased substrate concentration four-fold. nih.gov |

| Recombinant E. coli | Tween-20 / 4% (w/v) ChCl:Lys (NADES) | 200 | 91.5 | The combination of surfactant and NADES further enhanced biocatalytic efficiency. nih.gov |

Analysis of Cellular Viability and Tolerance to Substrate and Product Concentration

Detailed investigations into the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells have revealed that both the substrate and the resulting alcohol product can be inhibitory to the biocatalyst. This inhibition is a significant factor, as the product yield has been observed to decrease noticeably with increasing substrate concentrations, a phenomenon attributed to the combined toxicity of both the substrate and the product to the microbial cells. Consequently, strategies to alleviate this inhibition are considered essential for enhancing the efficiency of the bioprocess.

To quantify the cytotoxic effects, studies have been conducted to measure the relative activity of the recombinant E. coli cells after exposure to varying concentrations of both the substrate and the product. These experiments provide a clearer understanding of the tolerance limits of the biocatalyst. The data from these analyses demonstrate a dose-dependent reduction in cellular activity for both compounds, with the product, this compound, generally exhibiting a more pronounced inhibitory effect than the substrate.

Table 1: Effect of Substrate and Product Concentration on the Relative Activity of Recombinant E. coli Cells

| Concentration (mM) | Relative Activity with 3'-(trifluoromethyl)acetophenone (%) | Relative Activity with this compound (%) |

| 50 | 91 | 84 |

| 100 | 83 | 70 |

| 150 | 76 | 58 |

| 200 | 67 | 45 |

The findings presented in the table clearly indicate that as the concentration of both the substrate and the product increases, the relative activity of the E. coli cells decreases. Notably, at a concentration of 200 mM, the product reduces the cellular activity to 45%, whereas the substrate at the same concentration results in a relative activity of 67%. This underscores the greater inhibitory impact of the chiral alcohol product on the biocatalyst. Understanding these tolerance levels is fundamental for the development of advanced process strategies, such as fed-batch systems or in situ product removal techniques, which aim to maintain substrate and product concentrations within a range that ensures optimal cell viability and catalytic performance.

Research on Diverse Applications and Derivatives of R 1 3 Trifluoromethyl Phenyl Ethanol

Utilization as a Key Chiral Intermediate in Pharmaceutical Development

The precise three-dimensional arrangement of atoms in (R)-1-(3-(trifluoromethyl)phenyl)ethanol is crucial for its role as a chiral starting material. The introduction of this specific stereocenter into a larger molecule can be a determining factor for the final compound's efficacy and interaction with biological targets.

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in nausea, vomiting, and other physiological processes. Chiral alcohols are pivotal in constructing the complex architecture of these antagonists.

It is important to note that while the molecular framework of this compound is relevant to this class of drugs, the widely commercialized NK-1 receptor antagonists such as Aprepitant, Rolapitant, and Fosaprepitant are synthesized from a closely related, but structurally distinct, analogue: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. researchgate.netchemicalbook.com The synthetic principles, however, demonstrate the critical role of such chiral phenyl ethanol (B145695) structures.

The synthesis of the antiemetic drug Aprepitant serves as a prime example of the application of a chiral trifluoromethyl-substituted phenyl ethanol derivative. The crucial step in this synthesis involves the use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as the key building block to establish one of the three stereocenters in the final molecule. tandfonline.com In a typical pathway, a Lewis acid mediates the coupling of the enantiopure alcohol with a morpholine-based intermediate. acs.org This reaction forms a critical ether linkage and sets the stereochemistry, which is essential for the drug's potent antagonism of the human NK-1 receptor. tandfonline.comacs.org

Similar to Aprepitant, the production of other NK-1 receptor antagonists, including Rolapitant and the prodrug Fosaprepitant, also relies on (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as the key chiral starting material. researchgate.netwanhepharma.com Fosaprepitant, which is converted to Aprepitant in the body, shares the same core structure derived from this chiral alcohol. researchgate.net The synthesis of Rolapitant also incorporates this fragment to achieve the necessary stereospecificity for high-affinity binding to the NK-1 receptor.

Direct application of this compound has been confirmed in the synthesis of novel neuroprotective agents. It serves as a key chiral building block for the preparation of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. nih.gov This compound is investigated for its potential in treating neurological disorders.

The synthesis involves creating an ether linkage between the chiral alcohol and an azetidine (B1206935) ring system. This is typically achieved by activating the alcohol or the 3-hydroxyazetidine precursor, followed by a nucleophilic substitution reaction to form the (R)-1-(3-(trifluoromethyl)phenyl)ethoxy moiety. The final step involves the addition of the carboxamide group to the azetidine nitrogen. The specific stereochemistry of the starting alcohol is essential for the desired biological activity of the final neuroprotective compound. nih.gov

| Reactant 1 | Reactant 2 | Key Product | Significance |

|---|---|---|---|

| This compound | Protected 3-hydroxyazetidine derivative | (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine intermediate | Formation of the key chiral ether linkage for a neuroprotective agent. nih.gov |

| (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine | Carboxamide source (e.g., isocyanate) | (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Completion of the target neuroprotective compound. nih.gov |

The trifluoromethyl group is a highly valued substituent in modern drug design, known for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The incorporation of a trifluoromethyl-phenyl moiety, particularly a chiral one, is a strategic approach in the development of new therapeutic agents, including those for oncology.

While specific, widely marketed chemotherapeutic agents directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in cancer research. The structurally related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is cited as an important intermediate for novel chemotherapeutic drugs in addition to its antiemetic applications. chemicalbook.comsenovaph.com The presence of the trifluoromethyl group can block metabolic pathways, leading to a longer duration of action, and can be involved in crucial binding interactions with target enzymes or receptors in cancer cells. Therefore, this compound represents a valuable and strategic building block for the synthesis of new chemical entities in the search for innovative and more effective cancer therapies. nih.gov

Role in the Development of Potential Antidepressant Compounds

The 3-(trifluoromethyl)phenyl motif, a core component of this compound, is a key structural feature in the design of various compounds investigated for antidepressant activity. While direct synthesis pathways from this specific alcohol to commercial antidepressants are not prominently documented, its structural elements are integral to several neurologically active agents.

For instance, the well-known antidepressant Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), features a 4-(trifluoromethyl)phenoxy group. acs.orggoogle.com The synthesis of Fluoxetine and its precursors involves the coupling of a phenylpropanol backbone with a trifluoromethyl-substituted aromatic ring, highlighting the importance of this chemical moiety in achieving the desired pharmacological effect. acs.orggoogle.com

Furthermore, research into novel antidepressant agents has led to the synthesis of complex heterocyclic structures incorporating the trifluoromethylphenyl group. One such study detailed the synthesis of 5-[3-(Trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine. mdpi.com This compound, along with its isomers, was evaluated for antidepressant effects, with pharmacological tests demonstrating that derivatives bearing the trifluoromethylphenyl group exhibit significant antidepressant-like activity in preclinical models. mdpi.comnih.gov These examples underscore the role of trifluoromethylphenyl-containing building blocks in the discovery and development of potential new therapies for depression.

Application in the Synthesis of Lipid-Lowering Agents (for relevant enantiomers)

In the realm of cardiovascular therapeutics, chiral alcohols structurally related to this compound are pivotal intermediates. Specifically, the enantiomer of a closely related compound, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, has been identified as a crucial intermediate in the synthesis of novel lipid-lowering agents.

These agents are designed to function as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.gov PCSK9 is a protein that plays a key role in regulating the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, in the bloodstream by promoting the degradation of LDL receptors. nih.gov By inhibiting PCSK9, these new therapeutic agents increase the number of available LDL receptors on liver cells, leading to enhanced clearance of LDL cholesterol from the blood. nih.gov The stereochemistry of the chiral alcohol intermediate is critical for the biological activity of the final compound, illustrating the importance of enantioselective synthesis in modern drug development.

Studies on Metabolic Pathways of Derived Pharmaceutical Agents

The trifluoromethyl group significantly influences the metabolic fate of pharmaceuticals derived from intermediates like this compound. This is largely due to the strength of the carbon-fluorine bond, which resists metabolic cleavage and can block sites of oxidation.

A relevant example is Aprepitant, an antiemetic agent used for chemotherapy-induced nausea. While synthesized from the related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, its metabolic pathway provides insight into how such structures are processed in the body. Aprepitant is extensively metabolized, primarily by the cytochrome P450 enzyme system in the liver. nih.govdrugbank.commedicine.com The major enzyme responsible is CYP3A4, with minor contributions from CYP1A2 and CYP2C19. nih.govdrugbank.com Metabolic reactions include oxidation on the morpholine (B109124) ring and its side chains. researchgate.net

Similarly, the metabolism of Fluoxetine, which contains a trifluoromethylphenyl group, has been studied in depth. It is converted to its active metabolite, norfluoxetine, through N-demethylation. drugbank.comnih.gov This process involves several cytochrome P450 isoforms, including CYP2D6, CYP2C9, CYP2C19, and CYP3A4. drugbank.comnih.govclinpgx.org Further metabolism can occur via O-dealkylation to form p-trifluoromethylphenol. nih.gov The presence of the -CF3 group makes the molecule a potent inhibitor of CYP2D6, a factor that is critical in considering potential drug-drug interactions. clinpgx.org

| Drug Class | Example Compound | Key Metabolic Enzymes | Metabolic Notes |

| Antiemetic | Aprepitant | CYP3A4 (major), CYP1A2, CYP2C19 | Metabolized via oxidation; the trifluoromethyl groups enhance stability. nih.govdrugbank.comresearchgate.net |

| Antidepressant | Fluoxetine | CYP2D6, CYP2C9, CYP2C19, CYP3A4 | N-demethylation to active metabolite norfluoxetine; inhibits CYP2D6. drugbank.comnih.govclinpgx.org |

Research in Agrochemical Applications

The unique electronic properties of the trifluoromethyl group make it a valuable component in the design of modern agrochemicals. ontosight.ai Its strong electron-withdrawing nature and high lipophilicity can enhance the efficacy, stability, and biological uptake of active ingredients. acs.orgnih.gov

Development of Agrochemical Structures with Improved Efficacy

For example, the trifluoromethylpyridine fragment, a related structure, is a cornerstone of many successful pesticides. acs.org Herbicides like Flazasulfuron incorporate this moiety to achieve potent and selective weed control. nih.gov In insecticides, the -CF3 group is often used to improve potency and overcome resistance mechanisms in target pests. acs.org The development of these compounds often relies on the synthesis and incorporation of chiral intermediates where the specific stereochemistry can be crucial for activity.

Design of Environmentally Benign Agrochemical Formulations

A significant focus in modern chemistry is the development of greener and more sustainable synthetic processes. The production of chiral intermediates like this compound is an area where such principles are being applied. One promising approach is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations under mild, environmentally friendly conditions. nih.gov

Applications in Advanced Materials Science

The incorporation of fluorine-containing moieties, such as the trifluoromethylphenyl group, is a well-established strategy for developing high-performance polymers and advanced materials. The unique properties of the carbon-fluorine bond impart desirable characteristics like enhanced thermal stability, chemical resistance, and specific electrical properties.

Although specific applications for polymers derived directly from this compound are not widely documented, related structures are used to create advanced materials. For example, polyimides and poly(aryl ether ketones) containing trifluoromethylphenyl side groups have been synthesized and studied. rsc.orgnih.gov The introduction of these bulky, fluorinated groups has several beneficial effects:

Improved Thermal Stability : The high strength of the C-F bond contributes to polymers that can withstand higher temperatures without degrading. Polyimides with trifluoromethyl groups exhibit 5% weight loss temperatures exceeding 550 °C. rsc.orgmdpi.com

Lower Dielectric Constant : The bulky -CF3 groups increase the free volume between polymer chains, and the high electronegativity of fluorine reduces the polarizability of the molecule. rsc.orgnih.gov This combination results in materials with low dielectric constants, which are essential for applications in microelectronics and 5G communications.

Enhanced Solubility : The presence of trifluoromethyl groups can disrupt the close packing of polymer chains, making the resulting materials more soluble in organic solvents and thus easier to process into films and coatings. rsc.org

These properties make fluorinated polymers valuable in the aerospace, electronics, and telecommunications industries, where materials must perform reliably under extreme conditions.

Research on its Influence on the Thermal and Chemical Stability of Polymers

The incorporation of this compound into polymer structures is a strategic approach to enhance their thermal and chemical resilience. The presence of the trifluoromethyl (-CF3) group on the phenyl ring is pivotal in conferring these improved properties. Research into fluorinated polymers has consistently demonstrated that the inclusion of fluorine atoms significantly boosts stability due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nih.govyoutube.comfluoropolymerpartnership.com

Polymers containing fluorinated groups, such as those derived from or incorporating moieties similar to this compound, generally exhibit high thermal stability. nih.gov For instance, studies on fluorinated polyacrylates have shown that their decomposition temperature is significantly higher than that of their non-fluorinated analogs. One study noted a 20°C increase in the decomposition temperature of a fluorinated polyacrylate latex compared to a fluorine-free version. tandfonline.com This enhancement is attributed to the high energy required to break the C-F bonds within the polymer structure. Similarly, polyimides containing trifluoromethyl groups have demonstrated excellent thermal stability, with 5% weight loss occurring at temperatures exceeding 500°C. rsc.org

In addition to thermal stability, the chemical inertness of polymers is substantially improved by fluorination. The strong electron-withdrawing nature of the trifluoromethyl group shields the polymer backbone from chemical attack. membrane-solutions.comcoleparmer.co.uk Fluoropolymers are known for their resistance to a wide range of solvents, acids, and bases. nih.govyoutube.com This principle applies to polymers modified with this compound, where the fluorinated phenyl side chains create a chemically resistant barrier.

Below is a table summarizing the expected improvements in thermal and chemical stability based on analogous fluorinated polymer systems.

Table 1: Anticipated Enhancements in Polymer Stability

| Property | Expected Improvement with -(3-(trifluoromethyl)phenyl)ethanol Moiety | Rationale |

|---|---|---|

| Thermal Stability | Increased decomposition temperature | High bond energy of the C-F bond in the trifluoromethyl group. |

| Chemical Resistance | Enhanced resistance to solvents, acids, and bases | Protective sheath provided by the chemically inert fluorinated side chains. |

| Oxidative Stability | Improved resistance to oxidative degradation | The electron-withdrawing nature of the trifluoromethyl group stabilizes the polymer backbone. |

Development of High-Performance Coatings and Specialized Polymer Materials

The unique properties imparted by the trifluoromethylphenyl moiety make this compound a valuable precursor for the development of high-performance coatings and specialized polymer materials. These materials are sought after in industries where durability and reliability in harsh environments are critical. fluoropolymerpartnership.com

High-performance coatings formulated from polymers incorporating fluorinated side chains, such as those derived from this compound, exhibit excellent surface properties. fluoropolymers.eu A key characteristic is low surface energy, which translates to superior water and oil repellency. youtube.comresearchgate.net This hydrophobicity and oleophobicity are highly desirable for creating self-cleaning and anti-fouling surfaces. For example, fluorinated acrylic polymers are widely used in protective coatings for textiles, automotive finishes, and electronic devices due to these repellent properties. youtube.com

Furthermore, these coatings offer enhanced durability and weather resistance. The inherent stability of the C-F bond contributes to resistance against UV degradation and environmental wear, making them ideal for outdoor applications. youtube.com Research on fluorinated polyurethane coatings has shown that the incorporation of fluoro-alcohols can significantly improve properties such as yellowing resistance. researchgate.net

In the realm of specialized polymer materials, the introduction of the trifluoromethylphenyl group can lead to polymers with unique combinations of properties. For instance, fluorinated polyimides are noted for their excellent thermal stability, chemical resistance, and desirable electrical and optical properties, making them suitable for applications in microelectronics and aerospace. rsc.orgresearchgate.net The bulky nature of the trifluoromethyl group can also disrupt polymer chain packing, leading to increased solubility and processability without compromising performance. researchgate.net

The following table outlines the key performance enhancements in coatings and specialized materials derived from fluorinated monomers.

Table 2: Performance Enhancements in Coatings and Specialized Materials

| Application | Key Performance Enhancement | Underlying Mechanism |

|---|---|---|

| High-Performance Coatings | Water and oil repellency | Low surface energy imparted by fluorinated side chains. |

| UV and weather resistance | High stability of the C-F bond against photodegradation. | |

| Chemical resistance | Inertness of the fluorinated moieties to chemical attack. | |

| Specialized Polymer Materials | High thermal stability | Strong C-F bonds in the polymer structure. |

| Improved solubility and processability | Disruption of polymer chain packing by bulky trifluoromethyl groups. | |

| Low dielectric constant | Reduced polarizability due to the presence of fluorine. |

Tailoring Material Properties through Strategic Incorporation of Fluorinated Moieties

The strategic incorporation of fluorinated moieties, such as the 3-(trifluoromethyl)phenyl group from this compound, allows for the precise tailoring of polymer properties to meet the demands of specific applications. By controlling the content and distribution of these fluorinated side chains, researchers can fine-tune the material's characteristics.

One of the primary ways to tailor properties is by copolymerizing fluorinated monomers with non-fluorinated monomers. This approach allows for a balance of properties and cost-effectiveness. For example, in the synthesis of fluorinated polyacrylates, the ratio of fluorinated to non-fluorinated acrylic monomers can be adjusted to control the final properties of the polymer, such as its refractive index, surface energy, and thermal stability. youtube.comresearchgate.net

Furthermore, the specific structure of the fluorinated moiety itself is a key factor. The trifluoromethylphenyl group, for instance, not only provides hydrophobicity but also introduces rigidity and bulkiness, which can influence the glass transition temperature and mechanical properties of the polymer. Research on poly(arylene ether)s has shown that the incorporation of trifluoromethyl groups can lead to polymers with high thermal stability and good solubility in organic solvents. researchgate.net

The table below illustrates how different strategies for incorporating fluorinated moieties can be used to tailor specific material properties.

Table 3: Tailoring Material Properties with Fluorinated Moieties

| Strategy | Targeted Property | Example of Application |

|---|---|---|

| Copolymerization | Balanced cost and performance | Protective coatings with customized levels of repellency and durability. |

| Tunable refractive index | Optical films and lenses with specific light-handling characteristics. | |

| Side-Chain Functionalization | Enhanced surface properties | Self-cleaning textiles and anti-graffiti coatings. |

| Low friction surfaces | Non-stick coatings for industrial and domestic applications. | |

| Control of Moiety Structure | High glass transition temperature | High-temperature resistant polymers for demanding engineering applications. |

| Improved solubility | Processable high-performance polymers for advanced manufacturing. |

Process Development, Optimization, and Industrial Relevance

Scalability Assessments for Asymmetric Synthetic Routes

The stereoselective synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 3'-(trifluoromethyl)acetophenone (B147564). Both biocatalytic and chemocatalytic methods have been developed, each with its own set of challenges and advantages concerning scalability.

Biocatalytic Routes: Whole-cell biocatalysis and isolated enzyme systems, particularly those employing ketoreductases (KREDs), have demonstrated high enantioselectivity (often >99% ee) and operate under mild conditions. nih.gov A key challenge in scaling up these processes is the low solubility of the hydrophobic substrate, 3'-(trifluoromethyl)acetophenone, in aqueous media, which can hinder reaction efficiency. nih.gov To address this, strategies such as the addition of surfactants or the use of natural deep eutectic solvents (NADESs) have been successfully employed to enhance substrate solubility and improve product yields at higher concentrations. nih.gov For instance, the use of Tween-20 and a choline (B1196258) chloride:lysine-based NADES has been shown to significantly boost the biotransformation efficiency, achieving a 91.5% yield at a 200 mM substrate concentration. nih.gov